N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
Overview
Description
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the cyclobutanecarboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone can yield the thiazole ring, which is then further reacted with cyclobutanecarboxylic acid chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Another compound with a similar phenyl group but different functional groups.
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the cyclobutanecarboxamide group.
Uniqueness
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is unique due to the combination of its thiazole ring and cyclobutanecarboxamide group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-7-8-14(11(2)9-10)15-12(3)21-17(18-15)19-16(20)13-5-4-6-13/h7-9,13H,4-6H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISVUIYZQFCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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